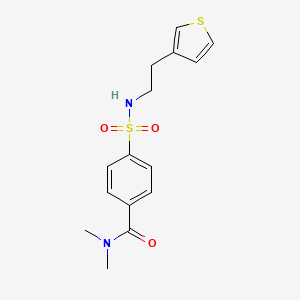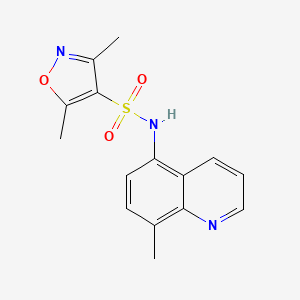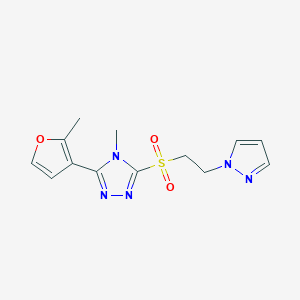![molecular formula C18H20N2O4 B7679159 Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate](/img/structure/B7679159.png)
Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. Additionally, it has been found to activate the opioid receptors, leading to the inhibition of pain signals.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, it has been found to exhibit significant analgesic activity by inhibiting pain signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. It has also been found to exhibit significant activity against cancer cells, making it a potential candidate for the development of anticancer drugs. However, it has some limitations as well. It has been found to exhibit low solubility in aqueous solutions, making it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, making it difficult to optimize its activity.
Direcciones Futuras
There are several future directions for the study of Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate. One potential direction is the development of more efficient synthesis methods that can produce the compound in higher yields. Another direction is the optimization of its activity against cancer cells, potentially leading to the development of more effective anticancer drugs. Additionally, the mechanism of action of the compound can be further studied to gain a better understanding of its activity. Finally, the potential use of the compound as an anti-inflammatory and analgesic agent can be further explored.
Métodos De Síntesis
Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-cyclobutyl-1,3-oxazole-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting intermediate is then reacted with 2-aminobenzoic acid methyl ester in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to obtain this compound.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use as an analgesic agent, as it has been found to exhibit significant analgesic activity.
Propiedades
IUPAC Name |
methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-20(15-10-5-4-9-13(15)18(22)23-2)17(21)14-11-24-16(19-14)12-7-6-8-12/h4-5,9-12H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTGYBBBHKMZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C(=O)OC)C(=O)C2=COC(=N2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide](/img/structure/B7679081.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7679094.png)
![3-[1-(3,5-difluorophenyl)ethylamino]-N,2,2-trimethylpropanamide](/img/structure/B7679107.png)


![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-methylsulfanylbenzamide](/img/structure/B7679130.png)
![Morpholin-4-yl-[4-(thiophen-3-ylmethylamino)phenyl]methanone](/img/structure/B7679141.png)
![[4-[(4-Chloro-2-methylpyrazol-3-yl)methylamino]phenyl]-morpholin-4-ylmethanone](/img/structure/B7679152.png)
![1-[4-[2-(3,5-Dichlorophenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7679166.png)
![Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate](/img/structure/B7679167.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7679171.png)
![(1R,2R)-1-N,2-N-bis[(3-methylpyridin-2-yl)methyl]cyclopropane-1,2-dicarboxamide](/img/structure/B7679174.png)

